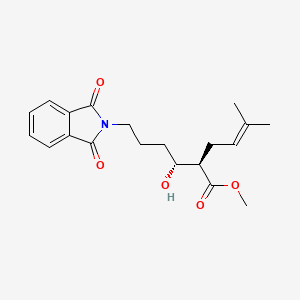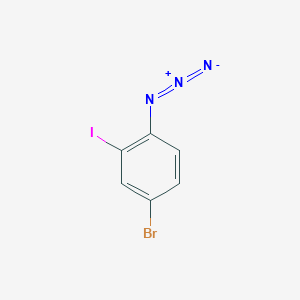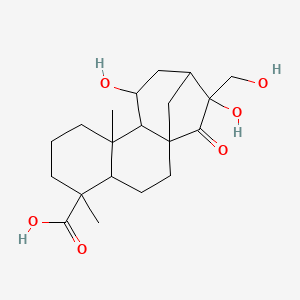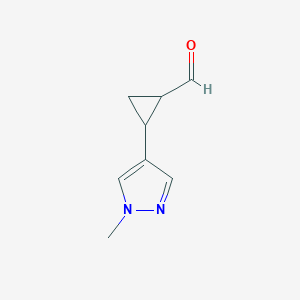
3,5-Diiodo-L-thyronine4'-O-Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diyodo-L-tironina 4’-O-Sulfato: es un compuesto bioquímico que es un derivado de las hormonas tiroideas. Es conocido por su papel significativo en los procesos metabólicos y a menudo se utiliza en la investigación científica para estudiar sus efectos sobre el metabolismo energético y otras funciones fisiológicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3,5-Diyodo-L-tironina 4’-O-Sulfato típicamente implica la yodación de L-tironina seguida de sulfatación. El proceso de yodación requiere condiciones específicas para garantizar la adición selectiva de átomos de yodo en las posiciones 3 y 5 de la molécula de tironina. Esto generalmente se logra utilizando yodo y un agente oxidante en condiciones controladas .
Métodos de Producción Industrial: La producción industrial de 3,5-Diyodo-L-tironina 4’-O-Sulfato sigue rutas sintéticas similares pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto. El compuesto a menudo se produce en instalaciones especializadas equipadas para manejar los reactivos y las condiciones requeridas para su síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones: 3,5-Diyodo-L-tironina 4’-O-Sulfato experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede alterar los grupos funcionales en la molécula, afectando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción pueden modificar los átomos de yodo, impactando la estructura y función general del compuesto.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes Reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de Sustitución: Se pueden utilizar varios haluros u otros nucleófilos en condiciones apropiadas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados yodados, mientras que la reducción podría resultar en formas desyodadas del compuesto .
Aplicaciones Científicas De Investigación
Química: En química, 3,5-Diyodo-L-tironina 4’-O-Sulfato se utiliza para estudiar los efectos de la yodación y la sulfatación en las propiedades de los derivados de la tironina. Sirve como un compuesto modelo para comprender la reactividad y la estabilidad de las moléculas yodadas .
Biología: Biológicamente, este compuesto es significativo en el estudio del metabolismo de la hormona tiroidea y sus efectos en los procesos celulares. Ayuda a comprender cómo las modificaciones de las hormonas tiroideas pueden influir en su actividad e interacciones con los objetivos celulares .
Medicina: En la investigación médica, se investiga 3,5-Diyodo-L-tironina 4’-O-Sulfato por sus posibles aplicaciones terapéuticas. Se estudia por sus efectos sobre los trastornos metabólicos, como la obesidad y la hiperlipidemia, debido a su papel en la regulación del metabolismo energético .
Industria: Industrialmente, el compuesto se utiliza en el desarrollo de herramientas de diagnóstico y análisis para la función tiroidea. También se emplea en la producción de reactivos bioquímicos para fines de investigación .
Mecanismo De Acción
El mecanismo de acción de 3,5-Diyodo-L-tironina 4’-O-Sulfato implica su interacción con los receptores de hormonas tiroideas y otros objetivos celulares. Actúa principalmente a través de vías genómicas y no genómicas. Genómicamente, influye en la expresión génica al unirse a los receptores de hormonas tiroideas en el núcleo. No genómicamente, afecta la función mitocondrial y el estrés oxidativo, modulando así el metabolismo energético y otros procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares:
3,5-Diyodo-L-tironina: Un compuesto estrechamente relacionado que carece del grupo sulfato.
3,3’,5-Triyodo-L-tironina: Otro derivado de la hormona tiroidea con tres átomos de yodo.
L-tironina: El compuesto principal a partir del cual se sintetizan estos derivados.
Singularidad: 3,5-Diyodo-L-tironina 4’-O-Sulfato es único debido a su patrón de yodación específico y la presencia del grupo sulfato. Estas características estructurales confieren actividades biológicas distintas y lo convierten en una herramienta valiosa para estudiar el metabolismo y la función de la hormona tiroidea .
Propiedades
Fórmula molecular |
C15H13I2NO7S |
|---|---|
Peso molecular |
605.1 g/mol |
Nombre IUPAC |
2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23) |
Clave InChI |
HOUQDJLGYJSQKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Ethylphenyl)ethoxy]acetic acid](/img/structure/B12308985.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)

![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)

![8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12309024.png)
![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)




